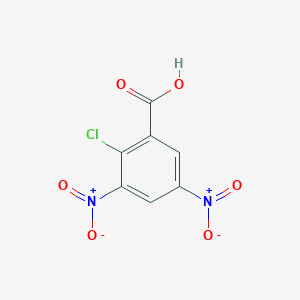

2-Chloro-3,5-dinitrobenzoic acid

描述

Contextualizing its Significance as a Functionalized Aromatic Carboxylic Acid

2-Chloro-3,5-dinitrobenzoic acid belongs to the class of functionalized aromatic carboxylic acids. These are compounds that have a carboxylic acid group attached to an aromatic ring, which also bears other functional groups. The specific functional groups—a chlorine atom and two nitro groups—on the benzene (B151609) ring of this molecule are crucial to its utility. cymitquimica.com

The nitro groups are strongly electron-withdrawing, which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This enhanced acidity and the presence of multiple reactive sites make it a versatile intermediate in organic synthesis. cymitquimica.com Functionalized aromatic carboxylic acids are pivotal in creating more complex molecules, including pharmaceuticals, dyes, and pigments. ontosight.aiacs.org The functionalization of the aromatic ring allows for tailored chemical transformations, a key aspect of modern chemical synthesis which aims to build complex molecular architectures with high precision. elsevierpure.comprinceton.edu The study of such compounds is essential for developing new synthetic methodologies, for instance, in the functionalization of C-H bonds or in photocatalysis. elsevierpure.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃ClN₂O₆ |

| Molecular Weight | 246.56 g/mol |

| Melting Point | 196 - 198 °C |

| Appearance | White to light beige or yellow solid |

| CAS Number | 2497-91-8 |

Interdisciplinary Research Trajectories and Future Prospects

The unique structure of this compound has led to its application in diverse research fields, bridging chemistry and biology. While it has been traditionally used as an intermediate in the synthesis of other chemicals, recent studies have highlighted its potential in more direct biological applications. cymitquimica.comontosight.ai

A significant recent development is the discovery of photoexcited this compound as a chemical tool for modulating RNA modifications. nih.gov Specifically, it has been identified as a highly effective and selective photochemical "deprenylase" for N6-isopentenyladenosine (i⁶A), a type of RNA modification. nih.gov This process involves the light-induced removal of the isopentenyl group from the RNA, ultimately converting it back to a natural adenine. nih.gov This chemical method, which does not rely on enzymes, offers a new way to study the biological roles of RNA modifications and could pave the way for novel therapeutic strategies. nih.gov

Beyond this specific application, the compound's general structure makes it a person of interest in pharmaceutical and agrochemical research. cymitquimica.comnetascientific.com Its role as a building block allows for the synthesis of a variety of bioactive molecules. The future prospects for this compound likely involve further exploration of its photochemical properties and its use as a scaffold in the development of new drugs and agricultural products.

Table 2: Identification and Structural Data

| Identifier | Details |

|---|---|

| IUPAC Name | This compound |

| SMILES | C1=C(C=C(C(=C1C(=O)O)Cl)N+[O-])N+[O-] |

| InChI | InChI=1S/C7H3ClN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) |

| InChIKey | ADTKEYLCJYYHHH-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTKEYLCJYYHHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179686 | |

| Record name | 2-Carboxy-4,6-dinitrochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2497-91-8 | |

| Record name | 2-Chloro-3,5-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Carboxy-4,6-dinitrochlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3,5-dinitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Carboxy-4,6-dinitrochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3,5-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWE56YK9ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis, Reaction Chemistry, and Derivative Development of 2 Chloro 3,5 Dinitrobenzoic Acid

Methodologies for the Preparation of 2-Chloro-3,5-dinitrobenzoic acid

The synthesis of this compound is primarily achieved through the electrophilic nitration of a substituted benzene (B151609) precursor. The process requires careful control of reaction conditions to ensure the desired substitution pattern and to maximize the yield and purity of the final product.

The principal and most established method for synthesizing this compound is the direct nitration of 2-Chlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution. The carboxyl and chloro substituents on the starting material are ortho-, para-directing and meta-directing deactivators, respectively. However, under forcing conditions with a strong nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, dinitration can be achieved.

The reaction proceeds stepwise. The first nitration of 2-chlorobenzoic acid can lead to isomers such as 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. guidechem.compatsnap.com To introduce the second nitro group to form the 3,5-dinitro product, more stringent reaction conditions are necessary. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The efficiency of the nitration process is highly dependent on several key parameters. Optimization of these factors is crucial for maximizing the yield of this compound while minimizing the formation of unwanted isomers and byproducts. google.com Key parameters include the ratio of reagents, temperature, and reaction time.

For instance, in the synthesis of related nitroaromatic compounds, the weight ratio of concentrated sulfuric acid to the benzoic acid substrate is a critical factor, often maintained in the range of 3.5:1 to 4.5:1. patsnap.comgoogle.com Temperature control is paramount; initial stages of the reaction may be conducted at lower temperatures (e.g., below 0°C) to control the reaction rate and selectivity, followed by a gradual increase to drive the reaction to completion. prepchem.com

Below is a table summarizing typical parameters that are optimized for the nitration of chlorobenzoic acids.

| Parameter | Optimized Range | Rationale |

| H₂SO₄:Substrate Ratio | 3.5:1 to 4.5:1 (by weight) | Ensures complete protonation of HNO₃ to form the nitronium ion and keeps the substrate dissolved. patsnap.com |

| Reaction Temperature | 30°C to 40°C | Balances reaction rate with the prevention of undesired side-product formation. patsnap.com |

| Nitrating Agent | Concentrated HNO₃ / H₂SO₄ | Provides a strong electrophile (NO₂⁺) necessary for substitution on a deactivated ring. |

| Reaction Time | > 2 hours (post-addition) | Allows the reaction to proceed to completion. google.com |

Achieving high purity for this compound, suitable for research applications, often requires multi-step purification protocols. The crude product obtained from the nitration reaction is typically a mixture containing the desired product, isomeric byproducts, and residual acids.

A common and effective purification strategy involves a process of alkali dissolution followed by acid precipitation. guidechem.comgoogle.com

Alkali Dissolution : The crude product is treated with an aqueous alkali solution (e.g., NaOH). The acidic benzoic acid derivatives dissolve to form their corresponding sodium salts. This step helps to separate them from non-acidic impurities. guidechem.com

Filtration : The solution may be filtered, sometimes with the addition of activated carbon, to remove insoluble impurities and colored byproducts. guidechem.com

Acid Precipitation : The filtrate is then carefully acidified (e.g., with nitric or hydrochloric acid) to a specific pH, often around 2-3. guidechem.comgoogle.com This causes the less soluble this compound and its isomers to precipitate out of the solution, leaving more soluble impurities behind.

Recrystallization : For obtaining research-grade material, recrystallization from a suitable solvent, such as aqueous ethanol, is often employed as a final step. orgsyn.org This process relies on the difference in solubility of the compound and impurities at different temperatures to yield highly pure crystals.

Chemical Reactivity and Transformation of this compound

The reactivity of this compound is dominated by the interplay of its three functional groups. The two nitro groups are powerful electron-withdrawing groups, which significantly influences the chemistry of the aromatic ring and the attached chlorine and carboxyl groups.

The presence of strongly electron-withdrawing nitro groups at positions ortho (position 3) and para (position 5) to the chlorine atom makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.compressbooks.pub This reaction provides a pathway to replace the chloro substituent with a variety of nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition of the Nucleophile : A nucleophile attacks the carbon atom bonded to the chlorine. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

Elimination of the Leaving Group : The aromaticity of the ring is restored by the elimination of the chloride ion.

The stability of the Meisenheimer complex is key to this reaction. The negative charge of the intermediate is delocalized onto the oxygen atoms of the ortho and para nitro groups, effectively stabilizing the complex and facilitating the reaction. libretexts.org Without these activating groups, the reaction would not readily occur. chemistrysteps.com

| Reaction Type | Reagents/Conditions | Product Type | Mechanism |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., -OH, -OR, RNH₂) | Substituted 3,5-dinitrobenzoic acids | Addition-Elimination (SNAr) chemistrysteps.compressbooks.pub |

| Esterification | Alcohol, Acid Catalyst | 2-Chloro-3,5-dinitrobenzoate ester | Nucleophilic Acyl Substitution |

| Nitro Group Reduction | Reducing agents (e.g., H₂, Pd/C) | 3,5-Diamino-2-chlorobenzoic acid | Reduction |

In contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is extremely deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing effects of the two nitro groups and the chlorine atom make the ring electron-deficient and thus a poor nucleophile, which is a requirement for electrophilic attack. masterorganicchemistry.com Therefore, further substitution on the ring via electrophilic reactions is generally not feasible under standard conditions.

However, the existing functional groups can undergo various transformations.

Reactions of the Carboxylic Acid : The carboxylic acid group can participate in standard reactions such as esterification with alcohols in the presence of an acid catalyst, or conversion to an acid chloride using reagents like thionyl chloride (SOCl₂).

Reduction of Nitro Groups : The two nitro groups can be reduced to amino groups using a variety of reducing agents, such as catalytic hydrogenation (H₂ over a metal catalyst like Palladium). This transformation yields 3,5-diamino-2-chlorobenzoic acid, a potentially useful building block for more complex molecules.

Redox Reactions and Catalytic Transformations

The redox chemistry of this compound is characterized by the reactivity of its nitro functional groups and its participation in photochemically induced processes. The electron-withdrawing nature of the two nitro groups and the chlorine atom significantly influences the electron density of the aromatic ring, making it susceptible to reductive transformations.

Recent studies have demonstrated a unique application of this compound in the field of RNA chemistry. When photoexcited, it acts as a highly effective and selective chemical deprenylase for N6-isopentenyladenosine (i6A), a modified nucleoside found in RNA. researchgate.netnih.gov This photochemical reaction proceeds through the conversion of the isopentenyl substituent of i6A into an "N-doped" ozonide intermediate, which subsequently hydrolyzes to yield natural adenine. researchgate.netnih.gov This novel transformation showcases the potential of this compound in developing chemical tools for the modulation and study of RNA modifications, offering an alternative to enzymatic approaches. researchgate.netnih.gov

The nitro groups of this compound can also undergo reduction through various catalytic methods. While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the reviewed literature, the reduction of the closely related 2,4,6-trinitrobenzoic acid has been investigated. Catalytic hydrogenation of 2,4,6-trinitrobenzoic acid over a Pd/Sibunit catalyst has been shown to proceed to 1,3,5-triaminobenzene, potentially through the formation of aromatic hydroxyamines and cyclohexane-1,3,5-trione (B11759072) trioxime as intermediates. researchgate.net It is plausible that this compound would undergo similar reductions of its nitro groups to form the corresponding amino derivatives under appropriate catalytic conditions. The chemoselective reduction of nitro groups in the presence of a chloro substituent is a common transformation in organic synthesis, often achieved using specific catalysts and reaction conditions to avoid dehalogenation. nih.gov

Furthermore, the photodegradation of the isomeric 4-chloro-3,5-dinitrobenzoic acid has been studied in the context of advanced oxidation processes. researchgate.net These processes involve the generation of highly reactive hydroxyl radicals which can lead to the mineralization of the compound. researchgate.net This highlights the susceptibility of the chloro-dinitrobenzoic acid scaffold to radical-induced degradation, a process of significant environmental and chemical interest.

Synthesis and Characterization of Novel Derivatives

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. These derivatives are of interest for their potential applications in medicinal chemistry, materials science, and supramolecular chemistry.

The synthesis of amide and ester derivatives from carboxylic acids is a fundamental transformation in organic chemistry. For this compound, these reactions can be achieved through several established methods.

Amide Synthesis: Amide bond formation typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. One common approach is the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618), which act as activating agents for the carboxylic acid. nih.gov This method allows for the transformation of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides in good to excellent yields at room temperature. nih.gov While this specific methodology has not been explicitly reported for this compound, its general applicability to a wide range of carboxylic acids suggests its potential for the synthesis of its amide derivatives.

| Amine | Product |

| Primary Amine (R-NH₂) | N-substituted-2-chloro-3,5-dinitrobenzamide |

| Secondary Amine (R₂NH) | N,N-disubstituted-2-chloro-3,5-dinitrobenzamide |

Ester Synthesis: Esterification of this compound can be accomplished through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are often employed. Another green chemistry approach involves the microwave-assisted direct reaction of the carboxylic acid with an alcohol in the presence of a few drops of concentrated sulfuric acid. hansshodhsudha.com These methods are used to convert alcohols into their 3,5-dinitrobenzoate (B1224709) esters for characterization purposes and can be applied to this compound. wikipedia.org The reactions of the sodium salt of 3,5-dinitrobenzoic acid with chloroacetic acid esters and amides in DMF have also been reported, proceeding through nucleophilic exchange reactions. researchgate.net

| Alcohol | Product |

| Primary Alcohol (R-OH) | Alkyl 2-chloro-3,5-dinitrobenzoate |

| Secondary Alcohol (R₂CH-OH) | sec-Alkyl 2-chloro-3,5-dinitrobenzoate |

| Tertiary Alcohol (R₃C-OH) | tert-Alkyl 2-chloro-3,5-dinitrobenzoate |

The presence of two electron-withdrawing nitro groups on the aromatic ring of this compound makes it a prime candidate for the formation of stable radical anions upon reduction. These radical species are of significant interest in the field of spin chemistry and can be studied using techniques such as electron paramagnetic resonance (EPR) spectroscopy.

While direct EPR studies on the radical anion of this compound were not found in the searched literature, extensive research has been conducted on the closely related 3,5-dinitrobenzoate radical anion. The EPR spectra of the 3,5-dinitrobenzoate radical anion, generated by reduction with aqueous alkaline sodium dithionite, show a dominant interaction of the unpaired electron with one nitrogen nucleus, and a smaller splitting from the second nitrogen nucleus. The spectra also exhibit line-width effects that are characteristic of a slow interconversion between two asymmetric conformers of the radical anion, where the environments of the two nitro groups are exchanged. This asymmetry is attributed to strong interactions between one of the nitro groups and the solvent.

It is highly probable that the radical anion of this compound would exhibit similar behavior. The introduction of the chlorine atom at the 2-position would likely influence the electron spin distribution and the conformation of the radical anion, which could be detected by EPR spectroscopy. Furthermore, studies on the gamma-irradiated single crystals of 2,4-dinitrochlorobenzene have shown the formation of radical structures that can be characterized by EPR, indicating that radical formation in chlorinated dinitroaromatic compounds is a feasible process. researchgate.net

The structural features of this compound, including the carboxylic acid group, the nitro groups, and the aromatic ring, make it an excellent building block for the construction of advanced supramolecular architectures. These non-covalent assemblies are held together by a variety of intermolecular interactions, such as hydrogen bonding, π-π stacking, and coordination bonds.

The carboxylic acid group can participate in strong hydrogen bonding interactions, forming dimers or extended networks. The nitro groups can act as hydrogen bond acceptors and also engage in dipole-dipole interactions. The aromatic ring is capable of participating in π-π stacking interactions with other aromatic systems.

Furthermore, the carboxylate group can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. The diverse coordination behavior of the related 3,5-dinitrobenzoic acid ligand, which can act as a Lewis base through both its carboxylate and nitro groups, has been utilized in the assembly of various molecular systems and coordination polymers. nih.gov It is expected that this compound would exhibit similar coordination chemistry, with the potential for the chlorine atom to influence the resulting supramolecular structures.

Advanced Applications and Research Paradigms Involving 2 Chloro 3,5 Dinitrobenzoic Acid

Utility in Pharmaceutical and Agrochemical Synthesis

The electron-withdrawing properties of the nitro groups and the reactivity of the chlorine substituent make 2-chloro-3,5-dinitrobenzoic acid a valuable precursor in the synthesis of complex, high-value molecules. cymitquimica.com

Precursor in Drug Discovery and Development Efforts

The role of this compound as an intermediate is well-established in the synthesis of diverse pharmaceuticals. nbinno.combuyersguidechem.comlookchem.com It serves as a starting material for constructing more complex molecular architectures. google.com For instance, it has been used as a key reactant in the synthesis of 2-chloro-3,5-dinitrobenzamide, an intermediate for potential antitumor agents. google.com Its utility is also noted in synthetic schemes aimed at developing treatments for conditions like prostate cancer. innovareacademics.in

A groundbreaking application emerged from recent research, highlighting its role in cutting-edge therapeutic strategies. A 2024 study identified photoexcited this compound as a highly effective and selective chemical agent for modulating RNA modifications. nih.govresearchgate.net Specifically, it functions as a "photochemical deprenylase" of N6-isopentenyladenosine (i⁶A), a crucial RNA modification involved in gene expression and cellular health. nih.gov This chemical-based approach, which does not rely on enzymes, offers a new pathway for understanding RNA biology and developing novel therapeutic modalities. nih.govresearchgate.net

Interactive Table: Research on this compound in RNA Modification

| Research Focus | Compound | Mechanism | Significance | Source(s) |

| RNA Modification Modulation | This compound | Acts as a photochemical deprenylase of i⁶A RNA upon photoexcitation. Selectively converts the i⁶A substituent into an "N-doped" ozonide, which then hydrolyzes to natural adenine. | Provides a novel, enzyme-independent chemical tool to study RNA modification biology and develop new therapeutic strategies. | nih.gov, researchgate.net |

Role in the Synthesis of Biologically Active Agrochemicals (e.g., Herbicides)

In the agrochemical sector, this compound is primarily used as a synthetic intermediate rather than for its direct biological activity. cymitquimica.combuyersguidechem.com While one report notes it has no inherent plant growth activity, its value lies in its function as a building block for more complex agrochemicals.

A notable application is its use as a precursor in the synthesis of compounds for plant immunization against phytopathogenic microorganisms. google.com Patents describe synthetic routes where this compound is a starting material for creating active ester intermediates, which are foundational for various bioactive compounds, including those related to herbicides. google.com This positions the compound as a key component in the production pipeline for modern crop protection agents.

Contributions to Materials Science and Engineering

The unique combination of functional groups in this compound allows for its integration into various materials, imparting specific properties and functionalities.

Incorporation into Polymeric Systems for Enhanced Properties

Research has demonstrated the utility of this compound in modifying and controlling polymer behavior. It is listed as an effective halogen-substituted organic acid for use in fluid loss control compositions for boreholes. google.com In this application, it is included in an aqueous polymer mixture where it functions as a precursor to a polymer breaker. Under formation conditions, it hydrolyzes to release acids that systematically decrease the polymer's molecular weight over a predetermined period, ensuring the fluid loss barrier is effectively removed after its intended use. google.com

Furthermore, it can be reacted with other molecules, such as 4-amino-TEMPO, to create stable monoradicals and diradicals. researchgate.net These radical-containing molecules are of significant interest in polymer science for applications including controlled polymerization and the development of functional polymer materials.

Development of Functional Coatings and Surface Modifications

The compound serves as a precursor in the synthesis of materials used for specialized coatings and surface modifications. Research on styrylpyridine derivatives, which have applications in functional coatings and thin films, utilizes precursors derived from this compound. researchgate.net Additionally, derivatives of the compound have been employed to create chiral stationary phases (CSPs) for use in chromatography. scribd.com These CSPs are materials with highly specialized surfaces designed for the separation of enantiomers, a critical process in pharmaceutical and chemical analysis. scribd.comdokumen.pub

Environmental Science and Remediation Research

As a member of the chloro-nitro-aromatic class of compounds, this compound is of interest in environmental studies due to its potential for persistence and the known environmental impact of related nitroaromatics. epa.gov Research has examined its reactivity in aqueous solutions, which is fundamental to understanding its environmental fate.

Studies have investigated the reaction of this compound with hydroxyl radicals (OH–), a key reactive species in many advanced oxidation processes used for wastewater treatment. researchgate.netresearchgate.net An EPA report on nitroaromatics noted that most of these compounds absorb ultraviolet light at wavelengths present in sunlight, indicating a potential for photodegradation. epa.gov While detailed degradation pathways for this specific isomer are less documented than for its relatives like 4-chloro-3,5-dinitrobenzoic acid, its inclusion in environmental contaminant reports underscores its relevance in remediation research. epa.gov

Applications in Advanced Analytical Chemistry

The reactivity of the functional groups in this compound lends itself to applications in analytical chemistry, particularly in the development of methods for the detection and quantification of other chemical species.

Derivatization is a technique used in chromatography to convert an analyte into a product that has improved chromatographic properties or can be more easily detected. While there is limited information on the derivatization of this compound for its own analysis, related dinitrobenzoic acid compounds are well-known derivatizing agents.

3,5-Dinitrobenzoic acid is used to derivatize alcohols and amines. sigmaaldrich.com The reaction of 3,5-dinitrobenzoyl chloride (the acid chloride of 3,5-dinitrobenzoic acid) with these analytes forms ester or amide derivatives that are typically solid with sharp melting points, facilitating their identification. This reagent is also used for the derivatization of resins. conicet.gov.argreyhoundchrom.com

A study on the development of an HPLC method for the enantiomeric purity of another compound tested 3,5-dinitrobenzoic acid as a potential derivatizing agent. researchgate.net Another related compound, diazotized 4-amino-3,5-dinitrobenzoic acid, has been evaluated as a reactive reagent for the derivatization of a wide range of pharmaceuticals for spectrophotometric and HPLC analysis. ui.edu.ng

Given these applications of similar compounds, it is plausible that 2-chloro-3,5-dinitrobenzoyl chloride could be synthesized and used as a derivatizing reagent, with the chlorine atom potentially influencing the reactivity or the chromatographic behavior of the resulting derivatives.

Following from its use in derivatization, 3,5-dinitrobenzoic acid and its derivatives are employed as reagents in quantitative analytical methods. For instance, 3,5-dinitrobenzoic acid is used in the fluorometric analysis of creatinine, a key indicator of kidney function. conicet.gov.ar It is also utilized in the determination of ampicillin. greyhoundchrom.com

The high reactivity of diazotized 4-amino-3,5-dinitrobenzoic acid with various aromatic compounds suggests its potential for developing colorimetric or spectrophotometric methods for their quantification. ui.edu.ng The formation of colored azo adducts allows for visual or instrumental detection.

While direct applications of this compound as a quantitative analytical reagent are not widely reported, its structural similarity to these other dinitrobenzoic acid-based reagents suggests its potential for similar applications, possibly with modified selectivity or sensitivity due to the presence of the chlorine atom.

Exploration of Biological and Biochemical Modulatory Activities

The biological and biochemical activities of nitroaromatic compounds are of significant interest in pharmaceutical and agrochemical research. The presence of nitro groups can confer a range of biological effects.

Direct studies on the biological and biochemical modulatory activities of this compound are scarce. However, research on structurally related compounds provides some indications of its potential activities. Metal complexes containing nitro-substituted benzoic acid ligands, such as 2-chloro-5-nitro-benzoic acid and 4-chloro-3-nitrobenzoic acid, have been shown to exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. nih.gov

Furthermore, a related halogenated compound, 2-chloro-3,5-diiodobenzoic acid, has demonstrated potent bioactivity in modifying the leaf morphology and inducing axillary flower clusters in plants like tomatoes, highlighting the potential for halogenated benzoic acids to act as plant growth regulators. The antiviral activity of 2-chloro-4-nitrobenzoic acid against HIV has also been reported.

The nitro groups in nitroaromatic compounds are known to be strong electron withdrawers and can be reduced to form reactive species such as nitroso and amino groups, which can interact with biological macromolecules and potentially lead to cellular damage through oxidative stress. nih.gov This reactivity is the basis for the biological activity of many nitroaromatic compounds. The specific modulatory effects of this compound on particular enzymes or biological pathways remain an area for future investigation.

Research on RNA Modification Regulation

The regulation of RNA modifications is a critical aspect of gene expression and cellular homeostasis. nih.gov Chemical methods that can modulate these modifications without relying on enzymatic activity are of significant interest as they offer an alternative approach to targeted interventions, which can be limited by factors like unidentified enzymes or cellular compensatory mechanisms. nih.gov In this context, this compound has been identified as a potent chemical tool. nih.gov

Mechanism of Photochemical Deprenylase Activity towards i6A RNA

Research has unveiled that photoexcited this compound functions as a highly effective chemical "deprenylase" for N6-isopentenyladenosine (i6A), a type of RNA modification. nih.gov The process demonstrates remarkable selectivity for i6A. nih.gov Upon photoexcitation, the compound initiates a chemical reaction that transforms the isopentenyl substituent of i6A into a transient "N-doped" ozonide. nih.gov This intermediate subsequently undergoes hydrolysis, which results in the release of natural, unmodified adenine. nih.gov This photochemical approach provides a precise method for reversing the i6A modification on RNA strands. nih.gov Dose-dependent studies have confirmed the efficacy of this compound in this deprenylation reaction, as observed through HPLC analysis where the peak corresponding to i6A-containing RNA decreases while a new peak for the deprenylated product appears. researchgate.net

Photochemical Deprenylation of i6A RNA by this compound

| Parameter | Description | Reference |

|---|---|---|

| Compound | This compound | nih.gov |

| Target Modification | N6-isopentenyladenosine (i6A) | nih.gov |

| Activity | Photochemical Deprenylase | nih.gov |

| Mechanism | Conversion of the i6A substituent to an "N-doped" ozonide, followed by hydrolysis to release adenine. | nih.gov |

| Selectivity | Demonstrates exceptional selectivity towards i6A. | nih.gov |

Implications for Epigenetic and Gene Regulation Studies

RNA modifications are a pivotal layer of epigenetic regulation, influencing nearly every stage of RNA metabolism and thereby affecting gene expression. acs.orgnih.gov The discovery of a chemical tool that can selectively remove a specific RNA modification has profound implications for studying epigenetics and gene regulation. nih.govnih.gov The ability to manipulate i6A levels independently of cellular enzymes allows researchers to investigate the direct functional consequences of this specific modification on gene expression and cellular processes. nih.gov This chemical approach paves the way for a more nuanced understanding of RNA modification biology, helping to dissect the complex regulatory networks that govern cellular function. nih.govnih.gov

Potential for Developing Novel Therapeutic Agents Targeting RNA

Modulating RNA modifications has emerged as a promising strategy for developing new therapies. nih.govcolab.ws The development of chemical agents like photoexcited this compound that can directly target RNA modifications presents a novel therapeutic paradigm. nih.gov This approach could bypass the challenges associated with targeting the enzymes responsible for these modifications, such as off-target effects or the development of resistance. nih.gov By directly manipulating the "epitranscriptomic" state of RNA, such compounds could offer new ways to intervene in diseases where RNA pathways are dysregulated, opening the door to the development of innovative therapeutic modalities. nih.govacs.org

Interaction with Biological Targets (e.g., Enzymes, Receptors)

While research has specifically highlighted the photochemical interaction of this compound with RNA, the broader family of dinitrobenzoic acid derivatives is known for its interactions with various biological targets, particularly enzymes. The dinitroaromatic scaffold is a key feature in compounds designed to inhibit specific enzymes. nih.gov

For instance, derivatives of the structurally related 3,5-dinitrobenzoic acid have been synthesized and investigated as inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.gov This suggests that the dinitrobenzoyl moiety can effectively interact with enzyme active sites. nih.gov Furthermore, a patent for inhibitors of protein tyrosine phosphatases (PTPs) describes compounds containing a 3,5-dinitrobenzamido structure, indicating the potential for this chemical class to interact with and inhibit enzyme activity in a concentration-dependent manner. google.com

The nitro groups on the aromatic ring are strong electron-withdrawing groups, which can participate in interactions with biomolecules. mdpi.com These groups can undergo enzymatic bioreduction within cells, a mechanism that can lead to the generation of reactive radical species, contributing to their biological activity. mdpi.com Although direct enzymatic inhibition studies for this compound are not extensively detailed, the known activities of its structural analogs suggest its potential to interact with various enzymes and receptors. nih.gov

Potential Biological Targets of Structurally Related Dinitrobenzoic Acid Derivatives

| Structural Scaffold | Enzyme/Target Class | Organism/System | Potential Action | Reference |

|---|---|---|---|---|

| 3,5-Dinitrobenzamide | Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) | Mycobacterium tuberculosis | Inhibition | nih.gov |

| 3,5-Dinitrobenzamido | Protein Tyrosine Phosphatases (PTPs) | Human/Animal | Inhibition | google.com |

| Nitroaromatic Compounds | Nitroreductases (NTRs) | Bacteria/Parasites | Bioreduction | mdpi.com |

Computational and Theoretical Studies on 2 Chloro 3,5 Dinitrobenzoic Acid and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as powerful tools to elucidate the electronic structure and predict the reactivity of molecules. For 2-chloro-3,5-dinitrobenzoic acid and its analogs, these computational methods provide valuable insights into their behavior at the molecular level.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has been extensively employed to investigate the properties of this compound and related compounds. DFT calculations, particularly using the B3LYP method with various basis sets like 6-311++G(d,p), are utilized to optimize the molecular geometry and predict vibrational frequencies. researchgate.net For instance, in a study on 4-chloro-3,5-dinitrobenzoic acid (a positional isomer), DFT calculations were used to determine the lowest-energy molecular conformation by systematically varying the torsion angle of the carboxylic group. researchgate.net The optimized geometrical parameters obtained from these calculations have shown good agreement with experimental data from single-crystal X-ray diffraction (XRD). researchgate.net

Furthermore, DFT is crucial for understanding the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a key parameter for assessing the chemical reactivity, kinetic stability, and the possibility of intramolecular charge transfer. researchgate.netresearchgate.net A small energy gap suggests a higher propensity for the molecule to undergo electronic transitions and exhibit charge transfer characteristics, which can be relevant for applications in nonlinear optics (NLO). worldscientific.com Theoretical studies on complexes involving 3,5-dinitrobenzoic acid have demonstrated that these molecules can be attractive candidates for NLO materials due to their low energy gaps and significant first-order hyperpolarizability values. worldscientific.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further details on charge distribution, hyperconjugative interactions, and charge delocalization within the molecule. researchgate.net This analysis helps in understanding the stability of the molecule arising from these electronic interactions. researchgate.net

Interactive Data Table: DFT Calculated Properties for 3,5-Dinitrobenzoic Acid Derivatives

| Compound/Complex | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (x 10⁻³⁰ esu) |

| 4-chloro-3,5-dinitrobenzoic acid | B3LYP/6-311++G(d,p) | - | - | - | - |

| 3,5-dinitrobenzoic acid - benzamide (B126) derivatives | B3LYP/6-311+G(d,p) | - | - | Low | 3.479 - 12.843 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For analogs like 3,5-dinitrobenzoic acid, MEP analysis has shown that both the carboxylate and nitro groups exhibit similar negative potential values, indicating they can act as comparable Lewis bases. nih.gov This dual reactivity allows for the formation of diverse coordination frameworks and supramolecular architectures through intermolecular interactions. nih.gov In studies of related compounds, MEP analysis has been used to identify the regions prone to electrophilic attack (negative potential, typically colored red or yellow) and nucleophilic attack (positive potential, colored blue). researchgate.net This information is crucial for understanding how the molecule will interact with other chemical species.

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The solid-state structure and properties of this compound and its analogs are governed by a complex network of intermolecular interactions, which lead to the formation of distinct supramolecular assemblies.

Hirshfeld Surface Analysis and Crystal Packing Features

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

Interactive Data Table: Prominent Intermolecular Contacts from Hirshfeld Surface Analysis of a 3,5-Dinitrobenzoic Acid Cocrystal

| Interaction Type | Percentage Contribution |

| H···H | 48.0% |

| C···H/H···C | 19.7% |

| C···C | 12.8% |

| O···H/H···O | 12.3% |

| N···H/H···N | 5.5% |

| Data derived from a study on a bis(acridine)–2,4-dihydroxybenzaldehyde cocrystal, illustrating the types of interactions that can be quantified. mdpi.com |

Topological Analysis (AIM, NBO) of Hydrogen Bonding and Other Interactions

Topological analysis methods, such as the Quantum Theory of Atoms in Molecules (QTAIM or AIM) and Natural Bond Orbital (NBO) analysis, provide a deeper understanding of the nature and strength of intermolecular interactions.

AIM theory analyzes the electron density distribution to characterize the bonding interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared (covalent) and closed-shell (non-covalent) interactions. In studies of complexes involving 3,5-dinitrobenzoic acid and benzamide derivatives, AIM and NBO analyses have confirmed the presence of intermolecular O–H···O and N–H···O hydrogen bonds through the identification of topological features at the bond critical points. worldscientific.com

NBO analysis, as mentioned earlier, is also crucial for studying intermolecular interactions. It can quantify the stabilization energy associated with donor-acceptor interactions, such as those involved in hydrogen bonding. This provides a quantitative measure of the strength of these interactions. For instance, NBO analysis has been used to analyze the stability of molecules arising from hyperconjugative interactions and charge delocalization. researchgate.net

Characterization of Spectroscopic Signatures through Computational Modeling

Computational modeling plays a significant role in the interpretation and prediction of spectroscopic data, including vibrational (FT-IR, FT-Raman) and electronic (UV-Vis) spectra.

DFT calculations are widely used to compute the vibrational frequencies of molecules. The calculated frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for a detailed assignment of the observed vibrational modes to specific functional groups and motions within the molecule. For example, in the study of 4-chloro-3,5-dinitrobenzoic acid, the FT-IR and FT-Raman spectra were measured and compared with the vibrational wavenumbers calculated using the B3LYP/6-311++G(d,p) method. researchgate.net

Similarly, computational methods like Time-Dependent DFT (TD-DFT) and Configuration Interaction Singles (CIS) are used to calculate the electronic absorption spectra (UV-Vis). researchgate.net These calculations can predict the absorption maxima (λ_max) and oscillator strengths, which often reproduce experimental data with good accuracy. researchgate.net The analysis of the molecular orbitals involved in these electronic transitions provides insights into the nature of the excitations, such as π-π* or n-π* transitions. mdpi.com

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated chemical shifts can then be compared with experimental NMR data to aid in the structural elucidation of the molecule. researchgate.net

Prediction of NMR, IR, and Mass Spectrometry Data

For instance, quantum chemical calculations using the DFT/B3LYP method with a 6-311++G(d,p) basis set have been successfully used to calculate the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts for the monomeric and dimeric structures of 4-chloro-3,5-dinitrobenzoic acid. These theoretical predictions have shown good conformity with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts, providing reliable predictions of the spectral features of such molecules.

Similarly, theoretical vibrational wavenumbers for analogs have been calculated and show good agreement with experimental FT-IR and FT-Raman spectra. For example, the vibrational frequencies of 4-chloro-3,5-dinitrobenzoic acid have been computed, and the assignments of vibrational modes are supported by these theoretical calculations. Such studies on closely related molecules suggest that the vibrational spectrum of this compound would be characterized by contributions from the carboxylic acid group, the nitro groups, and the substituted benzene (B151609) ring.

In the realm of mass spectrometry, predictive models can offer insights into the fragmentation patterns and ionization behavior of molecules. For this compound, predicted collision cross-section (CCS) values have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. The table below presents the predicted CCS values for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 246.97524 | 145.7 |

| [M+Na]⁺ | 268.95718 | 153.1 |

| [M-H]⁻ | 244.96068 | 148.4 |

| [M+NH₄]⁺ | 264.00178 | 160.9 |

| [M+K]⁺ | 284.93112 | 142.7 |

| [M+H-H₂O]⁺ | 228.96522 | 150.4 |

| [M+HCOO]⁻ | 290.96616 | 165.9 |

| [M+CH₃COO]⁻ | 304.98181 | 177.3 |

Exploration of Linear and Nonlinear Optical (NLO) Properties

Nitroaromatic compounds are of significant interest in the field of nonlinear optics (NLO) due to their potential applications in optical devices. The NLO properties of these molecules arise from the presence of electron-donating and electron-accepting groups, which can lead to significant changes in the molecular dipole moment upon interaction with an intense light source. In the case of chlorodinitrobenzoic acids, the nitro groups act as strong electron acceptors.

Theoretical calculations play a crucial role in the design and evaluation of new NLO materials. Computational studies on analogs of this compound, such as 3,5-dinitrobenzoic acid derivatives, have demonstrated that these molecules can possess significant NLO properties. worldscientific.com These calculations often involve determining the polarizability (α) and the first-order hyperpolarizability (β) of the molecule, which are key indicators of its NLO response.

For a series of benzamide derivatives of 3,5-dinitrobenzoic acid, DFT calculations have shown that these compounds exhibit considerable NLO characteristics. worldscientific.com The first-order hyperpolarizability values for these derivatives were found to be in the range of 3.479 × 10⁻³⁰ to 12.843 × 10⁻³⁰ esu, indicating their potential as NLO materials. worldscientific.com A study on a cocrystal of 2,3-dimethylquinoxaline (B146804) with 3,5-dinitrobenzoic acid also reported a calculated first hyperpolarizability that was significantly larger than that of the standard NLO material, urea. researchgate.net

Hyperpolarizability Calculations and Intramolecular Charge Transfer Analysis

The NLO properties of organic molecules are intrinsically linked to intramolecular charge transfer (ICT) phenomena. In push-pull systems, an electron-donating group is connected to an electron-accepting group through a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a large change in the dipole moment and a significant hyperpolarizability.

For nitroaromatic compounds, the nitro group is a powerful electron acceptor. Theoretical studies on various nitroaromatic systems have explored the dynamics of ICT. nih.govdntb.gov.uaresearchgate.netresearchgate.net Time-dependent density functional theory (TD-DFT) is a common method used to simulate the excited states of these molecules and analyze the charge transfer characteristics. researchgate.net

In a computational study of 3,5-dinitrobenzoic acid complexed with p-anisidine, the hyperpolarizability was analyzed to confirm the material's NLO properties. asianresassoc.orgasianresassoc.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also critical. A small HOMO-LUMO energy gap is often indicative of a molecule's potential for ICT and enhanced NLO properties. worldscientific.com For the benzamide derivatives of 3,5-dinitrobenzoic acid, the low energy gap values suggested the possibility of intramolecular charge transfer, which contributes to their NLO response. worldscientific.com

The table below, derived from a study on benzamide derivatives of 3,5-dinitrobenzoic acid, illustrates the calculated first-order hyperpolarizability (β) and HOMO-LUMO energy gap (ΔE) for a series of related compounds, highlighting the influence of molecular structure on these key NLO parameters.

| Compound | First-Order Hyperpolarizability (β) x 10⁻³⁰ esu | HOMO-LUMO Energy Gap (ΔE) eV |

|---|---|---|

| DBBZM | 3.479 | 4.57 |

| DB1BZM | 12.843 | 4.24 |

| DB2BZM | 9.638 | 4.35 |

| DB3BZM | 4.972 | 4.49 |

| DB4BZM | 6.215 | 4.43 |

Molecular Docking and Structure-Activity Relationship (SAR) Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand might interact with a biological target, such as a protein or enzyme.

While specific molecular docking studies for this compound were not identified in the available literature, research on its analogs provides a framework for how such studies could be approached. For example, a molecular docking study was performed on benzamide derivatives of 3,5-dinitrobenzoic acid to understand their structure-activity relationship (SAR). researchgate.net The study aimed to correlate the calculated binding affinities with the potential biological activity of the compounds. researchgate.net

SAR studies, in general, aim to identify the key structural features of a molecule that are responsible for its biological or chemical activity. For dinitrobenzoic acid derivatives, the position and nature of substituents on the aromatic ring can significantly influence their properties. Computational studies on solid solutions formed between different substituted nitrobenzoic acids have shown that the likelihood of solid solution formation is affected by the location of the substituents, highlighting the importance of intermolecular interactions in the crystal structure. chemrxiv.orgchemrxiv.org These types of computational analyses can provide valuable insights into the SAR of this compound and guide the design of new compounds with desired properties.

Toxicological Assessment and Environmental Impact of 2 Chloro 3,5 Dinitrobenzoic Acid

Environmental Persistence and Degradation Pathways

The persistence of 2-Chloro-3,5-dinitrobenzoic acid in the environment is dictated by its stability and susceptibility to various degradation processes, including photochemical reactions and microbial metabolism. Due to strong electron-withdrawing nitro groups, such compounds are generally considered resistant to aerobic biodegradation. conicet.gov.ar

In aqueous solutions, 4-chloro-3,5-dinitrobenzoic acid (CDNBA) demonstrates notable stability against direct photolysis by UV radiation. researchgate.net However, its degradation is significantly accelerated through Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals. conicet.gov.arresearchgate.net

Key findings on the photochemical transformation of CDNBA include:

UV/H₂O₂ Process: The combination of UV-C radiation and hydrogen peroxide (H₂O₂) is an effective method for degrading CDNBA. researchgate.netconicet.gov.ar The process relies on the photolysis of H₂O₂ to produce hydroxyl radicals, which are the primary species responsible for the oxidation of the aromatic compound. researchgate.net

VUV Photolysis: Vacuum ultraviolet (VUV) photolysis, using sources that emit radiation at 185 nm or 172 nm, can also efficiently mineralize CDNBA by photolyzing water molecules to generate hydroxyl radicals. researchgate.net

Reaction Kinetics: The rate of degradation is dependent on the concentration of the oxidizing agent. For the UV/H₂O₂ process, an optimal concentration of H₂O₂ exists that leads to the fastest degradation rate of CDNBA. researchgate.netconicet.gov.ar Studies have shown that the depletion of CDNBA is accompanied by a stoichiometric release of chloride ions, indicating the cleavage of the carbon-chlorine bond is an initial step in the degradation. researchgate.net

Microbial consortia and specific algal species have demonstrated the ability to degrade and transform this compound and its isomers.

Bacterial Degradation: Sewage microflora can dechlorinate 4-chloro-3,5-dinitrobenzoic acid, with the extent of dechlorination ranging from 13% to 45%. epa.gov Single bacterial isolates from sewage achieved 13% to 20% dechlorination over a 20-day period. epa.gov The bacterium Burkholderia sp. strain SJ98 has been shown to metabolically transform various chloro-nitroaromatic compounds. nih.gov

Algal Degradation: The freshwater green alga Chlamydomonas reinhardtii can remove a variety of substituted benzoic acids from its culture medium, including 4-chloro-3,5-dinitrobenzoic acid. researchgate.net Non-axenic cultures of Chlamydomonas sp. were found to dehalogenate 4-chloro-3,5-dinitrobenzoic acid, a process enhanced by the synergistic action of the alga and associated bacteria. oup.comoup.comasm.org This dehalogenation occurred both in the light and in the dark when an alternative carbon source like acetate (B1210297) was provided. conicet.gov.arasm.org

The degradation of 4-chloro-3,5-dinitrobenzoic acid (CDNBA) through both photochemical and biological pathways results in the formation of several intermediate by-products and metabolites. conicet.gov.arresearchgate.net

During the photodegradation of CDNBA, intermediate reaction products that can remain in the mixture even after the parent compound has disappeared include oxalic acid, formic acid, phenolic derivatives, and nitrate. conicet.gov.ar

In algal metabolism , the transformation of CDNBA by Chlamydomonas reinhardtii leads to the release of chloride ions and the formation of several metabolites. researchgate.net A major transient product identified in this process is 3,5-dinitro-4-hydroxybenzoic acid. researchgate.net Furthermore, studies involving non-axenic Chlamydomonas cultures identified 2-hydroxymuconic semialdehyde as a metabolite, which indicates a meta-cleavage pathway of the aromatic ring. oup.comoup.com

| Degradation Pathway | Identified By-products and Metabolites |

| Photochemical Oxidation (AOPs) | Oxalic acid, Formic acid, Phenolic derivatives, Nitrate, Chloride conicet.gov.arresearchgate.net |

| Algal/Microbial Biodegradation | 3,5-dinitro-4-hydroxybenzoic acid, 2-hydroxymuconic semialdehyde, Chloride researchgate.netoup.com |

Ecotoxicological Investigations

Ecotoxicological studies are crucial for assessing the environmental risk posed by this compound and its degradation products. The freshwater ciliate Tetrahymena pyriformis GL is a common model organism for such toxicity screening. conicet.gov.ar

Cytotoxicity assays using Tetrahymena pyriformis have been performed to determine the toxic effects of 4-chloro-3,5-dinitrobenzoic acid (CDNBA). conicet.gov.arnih.gov

In unbuffered aqueous solutions, the lethal effects of CDNBA on T. pyriformis were primarily attributed to the significant pH change induced by the acidic nature of the compound. conicet.gov.arnih.gov

In buffered solutions (pH adjusted to 6.0), where the effect of pH is controlled, the intrinsic toxicity of the compound could be measured. conicet.gov.ar The median effective concentration (EC₅₀)—the concentration at which the proliferation of the organism was inhibited by 50% compared to a control—was determined. conicet.gov.arnih.gov

| Test Condition | Organism | Endpoint | Value |

| Buffered Solution (pH 6.0) | Tetrahymena pyriformis GL | EC₅₀ (Growth Inhibition) | 104.47 µM conicet.gov.arnih.gov |

| Unbuffered Solution | Tetrahymena pyriformis GL | Lethal Effects | Primarily due to pH change conicet.gov.arnih.gov |

A critical aspect of environmental risk assessment is understanding how the toxicity of a solution changes as the parent pollutant degrades. Studies on 4-chloro-3,5-dinitrobenzoic acid (CDNBA) have shown that the degradation process does not necessarily lead to detoxification.

Research has demonstrated that the irradiation of CDNBA solutions through photochemical processes leads to an increase in toxicity . conicet.gov.arnih.gov Inhibition assays with the products generated by UV photolysis of CDNBA showed that the resulting solution had a greater inhibitory effect on the growth of T. pyriformis than the parent compound alone. conicet.gov.ar This suggests the formation of intermediate by-products that exhibit higher cytotoxicity, highlighting the importance of monitoring toxicity throughout the entire treatment process, as the simple depletion of the primary pollutant does not guarantee the elimination of environmental risk. conicet.gov.ar

Human Health Impact Considerations

The assessment of the potential human health impacts of this compound is primarily derived from standardized hazard classifications and toxicological studies. These evaluations focus on the acute effects that may occur upon exposure to the compound.

Acute Effects and Hazard Classifications (e.g., Skin, Eye, Respiratory Irritation)

This compound is recognized for its irritant properties upon direct contact. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as causing skin irritation, serious eye irritation, and as a potential cause of respiratory irritation. nih.goveuropa.eubiosynth.comthermofisher.com These classifications are based on aggregated data from multiple notifications to regulatory bodies like the European Chemicals Agency (ECHA). nih.goveuropa.eu

Skin Irritation: The compound is classified as a skin irritant (Category 2). nih.govlookchem.comsigmaaldrich.cn Contact with the skin can lead to irritation. nih.govbiosynth.com The assigned hazard statement for this effect is H315, which explicitly states that it "Causes skin irritation". nih.govthermofisher.combiosynth.com

Eye Irritation: Exposure of the eyes to this compound can result in serious eye irritation, and it is classified under Eye Irritation Category 2 or 2A. nih.govbiosynth.comsigmaaldrich.cn The corresponding GHS hazard statement is H319, "Causes serious eye irritation". nih.govthermofisher.combiosynth.com In case of eye contact, it is recommended to rinse cautiously with water for several minutes and to consult an ophthalmologist. sigmaaldrich.cnbiosynth.com

Respiratory Irritation: The substance is also noted for its potential to cause respiratory irritation, falling under the Specific Target Organ Toxicity Single Exposure Category 3 (STOT SE 3). nih.govbiosynth.combiosynth.com The hazard statement H335, "May cause respiratory irritation," is applied to this compound. nih.govbiosynth.comfishersci.fi If inhaled, moving the affected person to fresh air is a recommended first-aid measure. thermofisher.combiosynth.com

The table below summarizes the GHS hazard classifications for this compound.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 (Irritant) nih.gov | Warning | H315: Causes skin irritation nih.govsigmaaldrich.cnbiosynth.com |

| Serious Eye Damage/Eye Irritation | 2 / 2A | GHS07 (Irritant) nih.gov | Warning | H319: Causes serious eye irritation nih.govsigmaaldrich.cnbiosynth.com |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | GHS07 (Irritant) nih.gov | Warning | H335: May cause respiratory irritation nih.govbiosynth.com |

This table is based on aggregated GHS information. nih.gov

Further research findings corroborate these classifications. While detailed toxicological studies on this specific compound are not extensively published, the available safety data sheets consistently warn of these acute effects. thermofisher.comfishersci.com The toxicological properties of the material have not been fully investigated, but the primary hazards identified are related to its irritant nature. fishersci.com

Advanced Spectroscopic and Crystallographic Characterization Techniques

Comprehensive Spectroscopic Analysis

Spectroscopy leverages the interaction of electromagnetic radiation with the molecule to probe its structural and electronic features. Each technique provides a unique piece of the puzzle, culminating in a comprehensive molecular profile. The molecular formula for 2-Chloro-3,5-dinitrobenzoic acid is C₇H₃ClN₂O₆, and its molecular weight is 246.56 g/mol . nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its substitution pattern.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the aromatic protons. Due to the electron-withdrawing nature of the two nitro groups and the chlorine atom, these protons are shifted downfield. The proton at the C4 position and the proton at the C6 position would likely appear as distinct doublets due to coupling with each other. In similar diiodo-chlorobenzoates, aromatic protons are observed around δ ~7.5 ppm. A spectrum for this compound is available for reference. spectrabase.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would provide information on each unique carbon environment. One would expect to see seven distinct signals: one for the carboxylic acid carbon, and six for the aromatic carbons, each uniquely influenced by the attached substituents (chlorine, two nitro groups, and the carboxyl group).

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.9 - 9.1 | d |

| ~8.7 - 8.9 | d |

| >10 (broad) | s |

| Predicted values based on typical shifts for highly substituted, electron-deficient aromatic rings. |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~148-152 | C-NO₂ |

| ~145-148 | C-NO₂ |

| ~135-140 | C-Cl |

| ~130-135 | C-H |

| ~125-130 | C-H |

| ~120-125 | C-COOH |

| Predicted values based on standard substituent effects. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) confirms the molecular weight of the compound and offers clues about its structure through analysis of fragmentation patterns. uni.lu The nominal molecular weight of this compound is approximately 246 g/mol . nih.govnist.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺). nist.gov Common fragmentation pathways would include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and nitro groups (-NO₂).

| Mass Spectrometry Data (Predicted Adducts) | |

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 246.97524 |

| [M+Na]⁺ | 268.95718 |

| [M-H]⁻ | 244.96068 |

| [M]⁺ | 245.96741 |

| Data from predicted values. | uni.lu |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's functional groups. nih.gov The spectra provide a unique "fingerprint" for this compound.

Carboxylic Acid Group : A very broad O-H stretching band is expected in the IR spectrum, typically in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers common in carboxylic acids. The C=O (carbonyl) stretch will appear as a strong, sharp band around 1700 cm⁻¹.

Nitro Groups : The nitro groups (NO₂) give rise to two characteristic strong stretching vibrations in the IR spectrum: an asymmetric stretch typically between 1500–1560 cm⁻¹ and a symmetric stretch between 1345–1385 cm⁻¹.

C-Cl and Aromatic Ring : The C-Cl stretch appears at lower wavenumbers, and various C-H and C=C stretching and bending vibrations will characterize the aromatic ring.

Vibrational spectral analysis has been performed on the related compound 4-chloro-3,5-dinitrobenzoic acid, providing a basis for comparison. a2bchem.comresearchgate.net

| Key IR/Raman Vibrational Frequencies (cm⁻¹) | |

| Vibrational Mode | Typical Wavenumber Range |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic acid) | ~1700 |

| N=O asymmetric stretch (Nitro) | 1500 - 1560 |

| N=O symmetric stretch (Nitro) | 1345 - 1385 |

| C=C stretch (Aromatic) | 1400 - 1600 |

| C-Cl stretch | 600 - 800 |

| Data based on characteristic functional group frequencies. | scielo.br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Equilibria

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound—the nitro-substituted benzene (B151609) ring and the carboxyl group—give rise to characteristic absorption bands. The spectrum is influenced by electronic transitions such as n → π* and π → π*. uzh.ch

The absorption spectrum is sensitive to the pH of the solution. conicet.gov.ar In acidic or neutral solutions, the compound exists primarily in its protonated carboxylic acid form. Under alkaline conditions, deprotonation of the carboxylic acid to form the carboxylate anion occurs. This change in ionization state alters the electronic distribution in the molecule, leading to a shift in the absorption maxima (a bathochromic or hypsochromic shift). For the related 4-chloro-3,5-dinitrobenzoic acid, irreversible spectral changes and a yellow coloration develop in alkaline solutions, indicating further reactions. conicet.gov.ar

X-ray Diffraction Crystallography

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

In the co-crystal [(cdnba)(tppo)], the structure was determined by single-crystal X-ray diffraction. researchgate.net The key finding is the formation of a single, strong hydrogen bond between the carboxylic acid proton of CDNBA and the phosphoryl oxygen of the TPPO molecule. The O-H---O distance is a significant 2.72(3) Å. researchgate.net This interaction confirms the role of the carboxylic acid group as a primary hydrogen bond donor. Notably, the nitro groups are not involved in any significant intermolecular hydrogen bonding in this specific adduct. researchgate.net

| Crystallographic Data for the Adduct of this compound with Triphenylphosphine (B44618) Oxide | |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.009(5) |

| b (Å) | 8.687(1) |

| c (Å) | 17.640(5) |

| **β (°) ** | 90.30(1) |

| Z (formula units per cell) | 4 |

| Data from the 1:1 adduct with triphenylphosphine oxide. | researchgate.net |

This crystallographic study highlights the robust nature of the carboxylic acid dimer synthon being replaced by a strong acid-base hydrogen bond, a common feature in co-crystals of carboxylic acids with strong hydrogen bond acceptors like phosphine (B1218219) oxides.

Analysis of Crystal Packing and Hydrogen Bonding Networks in Co-crystals and Salts

The formation of co-crystals and salts of this compound offers a powerful strategy to modify its physicochemical properties. The analysis of these multi-component systems reveals detailed information about the preferred modes of intermolecular interactions.

A notable example is the 1:1 adduct of this compound with triphenylphosphine oxide. researchgate.net The crystal structure of this adduct has been determined by X-ray diffraction. researchgate.net In this co-crystal, the primary interaction is a strong hydrogen bond between the carboxylic acid proton of the dinitrobenzoic acid and the phosphoryl oxygen of the triphenylphosphine oxide. researchgate.net This interaction is a common and robust supramolecular synthon observed in many co-crystals of carboxylic acids with phosphine oxides.

The crystal structure of the adduct is monoclinic, belonging to the P21/a space group, with four dimer units within the cell. researchgate.net The dimensions of the unit cell are a = 16.009(5) Å, b = 8.687(1) Å, c = 17.640(5) Å, and β = 90.30(1)°. researchgate.net The hydrogen bond between the carboxylic acid and the phosphoryl oxygen is characterized by an O---O distance of 2.72(3) Å. researchgate.net It is noteworthy that in this particular structure, the nitro groups of the this compound moiety are not involved in any significant intermolecular hydrogen bonding. researchgate.net

The investigation of co-crystals of 4-chloro-3,5-dinitrobenzoic acid with cytosine and 5-fluorocytosine (B48100) also reveals the formation of salts with proton transfer from the carboxylic acid to the cytosine base. mdpi.com These structures are stabilized by charge-assisted N–H···O hydrogen bonds and, in some cases, weaker C–H···F interactions. mdpi.com

Interactive Table 1: Crystallographic Data for the 1:1 Adduct of this compound with Triphenylphosphine Oxide researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/a |

| a (Å) | 16.009(5) |

| b (Å) | 8.687(1) |

| c (Å) | 17.640(5) |

| β (°) | 90.30(1) |

| Z | 4 |

| Hydrogen Bond (O---O) (Å) | 2.72(3) |

Electrochemical and Conductometric Studies

Electrochemical and conductometric methods are powerful tools for characterizing the behavior of ionic species in solution. These techniques can provide quantitative data on fundamental properties such as acid dissociation constants, which are essential for understanding the reactivity and bioavailability of a compound.

Determination of Acid Dissociation Constants and Solution Behavior

For 4-chloro-3,5-dinitrobenzoic acid, the acid dissociation constant has been determined using conductivity measurements and the modified Gran's method. researchgate.netconicet.gov.ar These studies yielded values for the thermodynamic acid dissociation constant (Ka) of 2.36 x 10⁻³ and 2.26 x 10⁻³, respectively. researchgate.netconicet.gov.ar The corresponding pKa value is approximately 2.63. The concentration-dependent dissociation constant (Kc) was also determined. researchgate.netconicet.gov.ar

The electron-withdrawing nature of the two nitro groups and the chlorine atom is expected to significantly increase the acidity of the carboxylic acid group, resulting in a low pKa value. This is consistent with the experimental findings for the 4-chloro isomer. researchgate.netconicet.gov.ar

For this compound, predicted pKa values are in the range of 1.51 ± 0.10, suggesting it is a strong acid. lookchem.com This prediction is in line with the expected electronic effects of the substituents on the benzoic acid core.

The solution behavior of these compounds is also influenced by their solubility. 4-Chloro-3,5-dinitrobenzoic acid is reported to be slightly soluble in water. conicet.gov.ar

Interactive Table 2: Acid Dissociation Data for Chloro-Dinitrobenzoic Acids

| Compound | Method | Dissociation Constant | pKa | Reference |

| 4-Chloro-3,5-dinitrobenzoic acid | Conductivity Measurements | Ka = 2.36 x 10⁻³ | ~2.63 | researchgate.netconicet.gov.ar |

| 4-Chloro-3,5-dinitrobenzoic acid | Modified Gran's Method | Ka = 2.26 x 10⁻³ | ~2.64 | researchgate.netconicet.gov.ar |

| This compound | Predicted | - | 1.51 ± 0.10 | lookchem.com |

常见问题